1,3,5-Tris(4-carboxyphenyl)benzene chemical properties
1,3,5-Tris(4-carboxyphenyl)benzene chemical properties
An In-depth Technical Guide to 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(4-carboxyphenyl)benzene, commonly abbreviated as H3BTB, is a cornerstone tritopic organic linker in the field of materials science. Its rigid, C3-symmetric, and planar molecular architecture has established it as a critical building block for the rational design and synthesis of highly porous crystalline materials, most notably Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of the fundamental chemical properties of H3BTB, detailing its synthesis, structural characterization, and physicochemical properties. Furthermore, it offers field-proven insights into its application in the construction of MOFs, supported by detailed experimental protocols and mechanistic explanations. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize H3BTB in the development of advanced functional materials.
Molecular Architecture and Significance
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) is a star-shaped aromatic tricarboxylic acid.[1] Its structure consists of a central benzene ring substituted at the 1, 3, and 5 positions with 4-carboxyphenyl groups.[2] This arrangement confers a high degree of rotational symmetry and rigidity, which are crucial attributes for its role as a "strut" or "linker" in the self-assembly of extended, porous networks.
The three carboxylic acid groups are the primary coordination sites, capable of binding to metal ions or clusters to form robust, three-dimensional frameworks.[1] The significant spatial separation between these functional groups, enforced by the biphenyl linkages, is directly responsible for the formation of materials with exceptionally high porosity and surface area, such as the iconic MOF-177.[3]
Caption: Molecular Structure of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB).
Core Physicochemical Properties
The utility of H3BTB is underpinned by its distinct chemical and physical characteristics. A summary of its key properties is provided below.
| Property | Value | Source(s) |
| IUPAC Name | 4,4′,4′′-Benzene-1,3,5-triyl-tris(benzoic acid) | |
| Synonyms | H3BTB, 4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | [2][4] |
| CAS Number | 50446-44-1 | [5] |
| Molecular Formula | C₂₇H₁₈O₆ | [5] |
| Molecular Weight | 438.43 g/mol | [5] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 322-327 °C | [3] |
| Solubility | Soluble in tetrahydrofuran (THF), Dimethylformamide (DMF) | [1][4] |
| Thermal Stability | Stable up to ~400 °C, above which ligand decomposition occurs | [2] |
Synthesis and Purification
The most prevalent and reliable method for synthesizing H3BTB is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms carbon-carbon bonds between an aryl halide and an arylboronic acid, providing a high-yield pathway to the target molecule.
Caption: General workflow for the synthesis of H3BTB via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Synthesis of H3BTB
This protocol describes a representative lab-scale synthesis of H3BTB.
Materials:
-
1,3,5-Tribromobenzene
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4-Carboxyphenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene, Ethanol, Deionized Water
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Hydrochloric Acid (HCl), Ethyl Acetate, Hexane, Methanol
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,3,5-tribromobenzene (1.0 eq), 4-carboxyphenylboronic acid (3.3 eq), and potassium carbonate (6.0 eq).
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Causality: 1,3,5-tribromobenzene serves as the central aromatic core.[2] A slight excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is the base required to activate the boronic acid for transmetalation to the palladium center.
-
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The mixture should be sufficiently dilute to ensure all reagents are dissolved upon heating.
-
Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
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Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).
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Causality: Pd(0) is the active catalytic species that undergoes oxidative addition with the aryl bromide, initiating the catalytic cycle.
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-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) under a nitrogen atmosphere for 24-48 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: After cooling to room temperature, acidify the mixture with 2M HCl to a pH of ~2. This protonates the carboxylate salts, precipitating the crude product.
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Isolation: Filter the precipitate and wash thoroughly with water to remove inorganic salts. The resulting solid is the crude H3BTB.
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Purification: The crude product is often purified by column chromatography (e.g., using a dichloromethane/methanol gradient) followed by recrystallization from a suitable solvent system like acetic acid/water or DMF/water to yield high-purity H3BTB.[2] Reported yields are typically in the range of 60-75%.[2]
Spectroscopic and Structural Characterization
Unambiguous confirmation of H3BTB's structure and purity is achieved through a combination of spectroscopic and analytical techniques.
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¹H NMR Spectroscopy: In a typical spectrum recorded in DMSO-d₆, the aromatic protons appear in the δ 7.8–8.2 ppm region.[2] A characteristic broad singlet corresponding to the acidic carboxyl protons is observed far downfield, often around δ 12.5 ppm.[2] The integration of these signals should correspond to a 1:1 ratio for the aromatic to carboxylic protons (15H:3H, simplified).
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is observed between 2500–3000 cm⁻¹, characteristic of the O–H stretching vibration in the hydrogen-bonded carboxylic acid dimers.[2] A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O carbonyl stretch.[2]
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Thermogravimetric Analysis (TGA): TGA is used to assess thermal stability. For the hydrated form, an initial mass loss corresponding to water is observed below 150°C.[2] The organic ligand itself is typically stable until above 400°C, at which point it undergoes thermal decomposition, releasing CO₂ and H₂O.[2]
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Single-Crystal X-ray Diffraction: For definitive structural elucidation, single-crystal X-ray diffraction can be employed. This technique confirms the planar C3-symmetric structure and provides precise bond lengths and angles.[6]
Application in Metal-Organic Framework (MOF) Synthesis
H3BTB is a premier linker for constructing MOFs with high porosity and thermal stability.[2] Its tritopic nature and rigid geometry enable the formation of predictable and robust 3D networks.
Caption: Schematic of MOF synthesis using H3BTB via the solvothermal method.
Protocol: Solvothermal Synthesis of a Zinc-based H3BTB MOF
This protocol is representative for the synthesis of MOFs like MOF-177, known for its extremely high surface area.
Materials:
-
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
-
Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Acetone
Procedure:
-
Solution Preparation: In a glass vial, dissolve H3BTB (1.0 eq) and Zinc Nitrate Hexahydrate (e.g., 4.0 eq) in N,N-Dimethylformamide (DMF).
-
Causality: DMF serves as a high-boiling point solvent, which is necessary for the solvothermal conditions. It also acts as a weak base and can participate in the coordination sphere of the metal ion before being displaced by the linker. The metal salt provides the secondary building units (SBUs) or "nodes" of the framework.
-
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat the solution to 100-120 °C and hold for 24-48 hours.[2]
-
Causality: The elevated temperature provides the necessary energy to overcome the kinetic barriers for crystal nucleation and growth, allowing the thermodynamically favored crystalline MOF structure to form.
-
-
Crystallization: After the reaction period, allow the oven to cool slowly to room temperature (e.g., over 12-24 hours). Slow cooling is critical for obtaining large, high-quality single crystals.
-
Isolation: Decant the mother liquor and wash the resulting crystals several times with fresh DMF to remove unreacted starting materials.
-
Activation: To remove the DMF solvent molecules occluded within the pores, the as-synthesized crystals must be "activated." This is a critical step to achieve high porosity.
-
a. Immerse the crystals in a volatile solvent with a lower boiling point, such as acetone, for 2-3 days, replacing the acetone several times. This performs a solvent exchange.
-
b. After solvent exchange, filter the crystals and dry them under a high vacuum (e.g., at 150 °C) for several hours to completely evacuate the pores. The activated MOF is now ready for gas sorption analysis or other applications.
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Emerging Research and Applications
Beyond its foundational role in MOF chemistry for gas storage and separation, H3BTB is being explored in other advanced applications.[1][2] Recent studies have investigated its potential in drug delivery and as an active pharmaceutical ingredient. Research indicates that H3BTB can interact with DNA through groove binding, potentially disrupting DNA function and inducing apoptosis in cancer cells, highlighting its potential in oncology.[2][7][8]
Safety and Handling
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Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
References
-
The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. (n.d.). RSC Publishing. Retrieved December 22, 2025, from [Link]
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Structure of 1,3,5-Tris(4-carboxyphenyl)benzene. (n.d.). ResearchGate. Retrieved December 22, 2025, from [Link]
-
Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. (2023). MDPI. Retrieved December 22, 2025, from [Link]
-
Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. (2023). PubMed Central. Retrieved December 22, 2025, from [Link]
-
1,3,5-三(4-羧基苯基)苯 | 50446-44-1. (n.d.). Chemcas. Retrieved December 22, 2025, from [Link]
-
1,3,5-Tris(4-carboxyphenyl)benzene | C27H18O6. (n.d.). PubChem. Retrieved December 22, 2025, from [Link]
Sources
- 1. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 2. 1,3,5-Tris(4-carboxyphenyl)benzene | 50446-44-1 | Benchchem [benchchem.com]
- 3. 1,3,5-三(4-羧基苯基)苯 | 50446-44-1 [m.chemicalbook.com]
- 4. 1,3,5-Tri(4-carboxyphenyl)benzene, 97% | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. 1,3,5-Tris(4-carboxyphenyl)benzene | C27H18O6 | CID 10694305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
